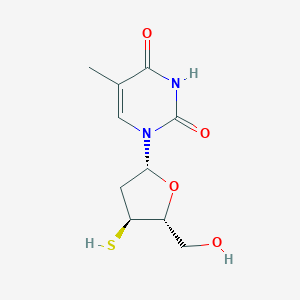

6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

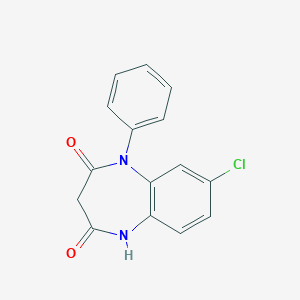

6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modified form of adenosine, a nucleoside that is found in DNA and RNA. The modification of adenosine in this compound involves the addition of a benzoyl group at the 6-position and a benzyl group at the 5'-position of the sugar moiety. These modifications have been shown to alter the biochemical and physiological properties of adenosine, making it a useful tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves its incorporation into DNA or RNA during synthesis. The benzoyl and benzyl groups on the modified adenosine alter the structure and properties of the nucleoside, which can affect the stability and function of the resulting DNA or RNA molecule. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine depend on the specific biological system being studied. In general, the modified nucleoside can alter the structure and stability of DNA and RNA, potentially affecting their function. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.

Advantages And Limitations For Lab Experiments

One advantage of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it can be incorporated into DNA or RNA using standard synthesis techniques. This allows researchers to study the effects of the modification on various biological processes in a controlled manner. Additionally, the modified nucleoside can be used to probe the activity and function of enzymes and other proteins involved in DNA and RNA synthesis.

One limitation of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it may not accurately reflect the effects of the modification in vivo. Additionally, the modified nucleoside may not be suitable for certain types of experiments, such as those involving live cells or organisms.

Future Directions

There are several future directions for research involving 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine. One area of interest is the development of new synthesis methods and purification techniques for the modified nucleoside. Additionally, researchers may explore the use of the modified nucleoside in new applications, such as in the study of epigenetics or in the development of new cancer therapies. Finally, researchers may investigate the effects of the modified nucleoside in vivo, potentially leading to new insights into the role of adenosine in biological processes.

Synthesis Methods

The synthesis of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves several steps, starting with the protection of the 2'-hydroxyl group of adenosine with a benzyl group. The 6-position of adenosine is then benzoylated using benzoyl chloride and a base such as pyridine. Finally, the 5'-hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate. The resulting compound can be purified using various chromatography techniques.

Scientific Research Applications

6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine has been used in a variety of scientific research applications, including studies of DNA and RNA synthesis, cellular signaling pathways, and cancer biology. One of the main uses of this compound is as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. By incorporating this modified nucleoside into DNA or RNA, researchers can study the effects of the modification on various biological processes.

properties

CAS RN |

130359-85-2 |

|---|---|

Product Name |

6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine |

Molecular Formula |

C24H23N5O4 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1 |

InChI Key |

ABXIKYZXEAGUBB-XUVXKRRUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |

Other CAS RN |

130359-85-2 |

synonyms |

6-N-benzoyl-5'-O-benzyl-2'-deoxyadenosine BB-deoxyadenosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)